Methyl 3-Amino-4-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDWKLDUBSJEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370516 | |
| Record name | Methyl 3-Amino-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24812-90-6 | |
| Record name | Benzoic acid, 3-amino-4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24812-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-Amino-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-amino-4-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | Methyl 3-Amino-4-methoxybenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Methyl 3 Amino 4 Methoxybenzoate in Organic Synthesis
Methyl 3-amino-4-methoxybenzoate, with the chemical formula C₉H₁₁NO₃, serves as a valuable scaffold in organic synthesis. sigmaaldrich.com Its structure, featuring an aromatic ring substituted with amino, methoxy (B1213986), and methyl ester functional groups, allows for a variety of chemical transformations. While specific documented syntheses for this exact compound are not extensively detailed in readily available literature, its preparation can be inferred from common organic chemistry principles applied to analogous compounds.
A plausible and widely used method for the synthesis of such aminobenzoate esters involves a two-step process. The first step is typically the esterification of the corresponding carboxylic acid, in this case, 3-amino-4-methoxybenzoic acid, using methanol (B129727) in the presence of an acid catalyst. An alternative starting material could be 4-methoxy-3-nitrobenzoic acid. Following the esterification of the nitro-substituted benzoic acid, the nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation with a palladium catalyst, to yield the final product.
The reactivity of this compound is characterized by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions, opening pathways to a wide array of derivatives. The ester group can be hydrolyzed back to a carboxylic acid or converted to an amide. The aromatic ring itself is amenable to electrophilic substitution, although the directing effects of the existing substituents will govern the position of any new functional groups.
A related compound, 3-amino-4-methoxybenzanilide, highlights the utility of this structural motif as an important intermediate in the synthesis of organic pigments, including several red pigments used for dyeing cotton and other fibers. google.com This suggests that this compound could similarly serve as a precursor to various dyes and functional materials.
Contextualization Within Medicinal Chemistry Research
The core structure of Methyl 3-amino-4-methoxybenzoate is of significant interest in medicinal chemistry due to the prevalence of the aminobenzoic acid scaffold in a multitude of therapeutic agents. While direct application of this compound as a starting material for a specific marketed drug is not prominently documented, its structural analogues are key components in the synthesis of several important pharmaceuticals.
For instance, the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy, starts from a closely related compound, methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov The synthetic route involves a series of transformations including nitration and reduction, underscoring the importance of the substituted aminobenzoate framework. mdpi.comnih.gov Similarly, the synthesis of Bosutinib, another kinase inhibitor, utilizes 3-methoxy-4-hydroxybenzoic acid as a starting material, which is then subjected to esterification and further modifications. nih.gov
Furthermore, a related compound, Methyl 4-amino-3-methylbenzoate, is a known intermediate in the synthesis of Telmisartan, a medication for high blood pressure. researchgate.net The structural similarity between these compounds and this compound positions the latter as a potentially valuable building block for the discovery and development of new bioactive molecules. The general class of benzoic acid derivatives is widely recognized for its utility in constructing a variety of synthetic bioactive molecules. researchgate.net
The following table provides a summary of key properties of this compound:
| Property | Value | Reference |
| CAS Number | 24812-90-6 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₁NO₃ | sigmaaldrich.com |
| Molecular Weight | 181.19 g/mol | sigmaaldrich.com |
| Melting Point | 82-87 °C | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
Overview of Amino Methoxybenzoate Derivatives in Scientific Literature
Established Synthetic Routes for Methyl 3-Amino-4-methoxybenzoate
The most conventional and widely adopted method for the synthesis of this compound involves a two-step sequence starting from a readily available precursor, typically 4-methoxybenzoic acid or its methyl ester. This classical approach hinges on the principles of electrophilic aromatic substitution followed by a reduction.
The initial step is the nitration of the aromatic ring. Treatment of methyl 4-methoxybenzoate (B1229959) with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the benzene (B151609) ring. The directing effects of the methoxy and methyl ester groups favor the introduction of the nitro group at the 3-position.
The subsequent and final step is the reduction of the nitro group to an amino group. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various reducing agents. A common and effective method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. chemicalbook.comchemicalbook.com For instance, the reduction of a similar compound, methyl 4-methyl-3-nitrobenzoate, was achieved in high yield using Raney Nickel as the catalyst. chemicalbook.com Another established method for this reduction is the use of metals in acidic media, such as iron powder in acetic acid. mdpi.com This nitration-reduction sequence provides a reliable and scalable route to this compound.
A representative reaction scheme is presented below:
Novel Approaches to the Synthesis of this compound
In recent years, the pursuit of more efficient, sustainable, and atom-economical synthetic methods has driven the development of novel approaches for the preparation of key intermediates like this compound. These modern strategies often focus on the use of advanced catalytic systems and the incorporation of green chemistry principles.
Modern catalytic methods play a crucial role in improving the efficiency and selectivity of the reduction of the nitro group in the synthesis of this compound. While traditional methods like catalytic hydrogenation with palladium on carbon or Raney Nickel are effective, research continues to explore more active and selective catalysts. For example, bimetallic nanoparticle catalysts, such as copper/nickel nanoparticles, have shown high catalytic activity for the hydrogenation of substituted nitroaromatics. rsc.org These advanced catalytic systems can offer advantages such as milder reaction conditions, lower catalyst loading, and improved yields, contributing to more sustainable synthetic processes.
The development of chemoselective hydrogenation catalysts is particularly important when other reducible functional groups are present in the molecule. The goal is to selectively reduce the nitro group without affecting, for instance, the ester functionality.
The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates to minimize environmental impact. In the context of this compound synthesis, this includes the use of safer solvents, the development of catalytic processes to replace stoichiometric reagents, and the use of energy-efficient technologies.
One notable green technology is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted organic synthesis can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov For example, the synthesis of various heterocyclic compounds has been successfully achieved using microwave-assisted reactions, highlighting the potential of this technology to be applied to the synthesis and derivatization of this compound. biosynth.comyoutube.comresearchgate.net Furthermore, the use of ultrasound has also been explored as a green alternative for promoting chemical reactions. researchgate.net
The replacement of hazardous reagents is another key aspect of green chemistry. For the reduction of the nitro group, catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, can be a safer alternative to using hydrogen gas.
Derivatization and Functionalization Strategies Utilizing this compound
The presence of both an amino group and a methyl ester on the aromatic ring makes this compound a versatile scaffold for a wide range of chemical transformations. These functional groups provide convenient handles for the synthesis of more complex molecules, including substituted benzamides and various nitrogen-containing heterocycles.
The amino group of this compound can readily undergo acylation reactions with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding benzamide (B126) derivatives. This transformation is a fundamental reaction in organic synthesis and is widely used in the preparation of pharmaceuticals and other biologically active molecules.
The direct amidation of carboxylic acids with amines is a green and atom-economical approach. This can be facilitated by coupling agents or by using high temperatures, sometimes with the assistance of microwave irradiation to shorten reaction times. mdpi.com
A typical reaction to form a substituted benzamide from this compound is as follows:
The ortho-relationship between the amino and ester groups in derivatives of this compound, or the amino group and a suitably introduced functional group, provides a powerful platform for the construction of various nitrogen-containing heterocyclic systems.
Indole (B1671886) Derivatives: While the direct synthesis of indoles from this compound is not a single-step process, it can serve as a precursor to the necessary starting materials for classical indole syntheses. For instance, the amino group can be converted to a hydrazine, which can then undergo a Fischer indole synthesis with a suitable ketone or aldehyde to yield a substituted indole-6-carboxylate derivative. nih.gov The Leimgruber–Batcho indole synthesis, which starts from a nitrotoluene derivative, also provides a route to functionalized indoles that could be conceptually applied starting from a derivative of this compound. nih.gov
Pyrimidine (B1678525) Derivatives: The synthesis of fused pyrimidine systems often involves the reaction of ortho-amino carbonyl compounds with various reagents. Although direct examples starting from this compound are not abundant in the literature, its structural motif is analogous to anthranilates, which are common precursors for pyrimidine synthesis. For example, ortho-amino esters can react with amidines or other C-N building blocks to form the pyrimidine ring. nih.govcapes.gov.brnih.gov
Quinazoline (B50416) and Quinazolinone Derivatives: this compound is an excellent precursor for the synthesis of quinazoline and quinazolinone derivatives. The reaction of an anthranilate derivative with a source of one carbon and one nitrogen atom, such as formamide (B127407) or a formamidine (B1211174) equivalent, can lead to the formation of the quinazolinone ring system. nih.govbio-conferences.orgorganic-chemistry.orgnih.gov For example, 2-aminobenzamides, which can be prepared from the corresponding amino esters, are common starting materials for the synthesis of quinazolin-4(3H)-ones. nih.gov The reaction with an aldehyde followed by oxidation is a common strategy.
The following table summarizes the key synthetic transformations and derivatizations discussed:
| Starting Material | Reagents and Conditions | Product | Section Reference |
| Methyl 4-methoxybenzoate | HNO₃, H₂SO₄ | Methyl 3-nitro-4-methoxybenzoate | 2.1 |
| Methyl 3-nitro-4-methoxybenzoate | H₂, Pd/C or Fe, CH₃COOH | This compound | 2.1, 2.2.1 |
| This compound | R-COOH, Coupling Agent | Methyl 3-(R-amido)-4-methoxybenzoate | 2.3.1 |
| Hydrazine derivative of This compound | Ketone/Aldehyde, Acid catalyst | Substituted Indole-6-carboxylate | 2.3.2 |
| This compound derivative | Amidine or other C-N source | Substituted Pyrimidine | 2.3.2 |
| This compound derivative | Formamide or Aldehyde/Oxidant | Substituted Quinazolinone | 2.3.2 |
Halogenation Reactions and Their Research Implications
The introduction of halogen atoms onto the aromatic ring of this compound can significantly alter its chemical properties and provide a handle for further cross-coupling reactions. The electron-donating nature of both the amino and methoxy groups strongly activates the aromatic ring towards electrophilic substitution.
Direct halogenation of the aromatic ring is anticipated to occur at the positions ortho and para to the activating groups. Given the substitution pattern of this compound, the primary sites for halogenation would be at the 5- and 2-positions. The choice of halogenating agent and reaction conditions allows for control over the extent of halogenation. For instance, milder reagents are preferable to prevent polyhalogenation and potential side reactions.
The synthesis of related halogenated aminobenzoates, such as Methyl 3-amino-4-iodobenzoate and Methyl 4-amino-3-bromobenzoate, demonstrates the feasibility of these transformations. cymitquimica.comsigmaaldrich.com The presence of iodine in Methyl 3-amino-4-iodobenzoate makes it a valuable intermediate for synthetic organic chemistry, particularly in nucleophilic substitution and coupling reactions. cymitquimica.com
A related side-chain bromination has been documented for methyl 4-methyl-3-methoxybenzoate, which can be achieved using N-bromosuccinimide (NBS) to yield Methyl 4-bromomethyl-3-methoxybenzoate. google.com While not a direct halogenation of the primary amine-containing ring, this reaction highlights the utility of NBS for bromination in related systems. google.com
Table 1: Halogenation Reactions of Aminobenzoate Derivatives
| Starting Material | Reagent | Product | Application/Implication | Reference |
|---|---|---|---|---|
| Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide (NBS) | Methyl 4-bromomethyl-3-methoxybenzoate | Intermediate for pharmaceuticals | google.com |
| 3-amino-4-iodobenzoic acid derivative | - | Methyl 3-amino-4-iodobenzoate | Intermediate for organic synthesis | cymitquimica.com |
| 4-amino-3-bromobenzoic acid derivative | - | Methyl 4-amino-3-bromobenzoate | Building block for complex molecules | sigmaaldrich.com |
Acylation and Alkylation Reactions
The nucleophilic amino group of this compound readily undergoes acylation and alkylation reactions. These transformations are fundamental in peptide synthesis and the construction of amide-containing target molecules.
Acylation typically involves the reaction of the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions. The resulting amide is significantly less basic and less activating towards the aromatic ring than the initial amine.
Alkylation of the amino group can be more challenging to control, as over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common issue. acs.org The use of specific alkylating agents and careful control of reaction conditions, such as temperature and stoichiometry, are crucial for achieving selective mono-alkylation. researchgate.net Research into the selective alkylation of amine derivatives often employs ionic liquids or other specialized solvent systems to improve conversion and selectivity. researchgate.net
Table 2: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type | Key Considerations | Reference |
|---|---|---|---|---|
| Acylation | Acyl chloride, Acetic anhydride | N-acyl-3-amino-4-methoxybenzoate | Use of a base to neutralize HCl byproduct | - |
| Alkylation | Alkyl halide | N-alkyl-3-amino-4-methoxybenzoate | Control of stoichiometry to avoid over-alkylation | acs.orgresearchgate.net |
Process Optimization and Scale-Up Considerations in Research Synthesis
The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production presents numerous challenges. For the synthesis of aromatic amines like this compound, these considerations are critical to ensure safety, efficiency, and reproducibility.
One of the primary challenges in scaling up chemical reactions is heat management . Exothermic reactions that are easily controlled in small flasks can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio, which limits heat dissipation. labmanager.com This can lead to temperature gradients and potential runaway reactions, resulting in reduced yield and the formation of impurities. chemcess.com
Mixing is another critical factor. Inefficient stirring in large reactors can lead to localized concentrations of reagents, causing side reactions and a non-uniform product. The choice of reactor type, such as a loop reactor, can mitigate these issues by ensuring a well-defined and highly agitated reaction zone. chemcess.com
The choice of reagents and solvents for scale-up must also be carefully evaluated. Reagents that are suitable for lab-scale synthesis may be too expensive, hazardous, or difficult to handle in large quantities. For example, while some reductions of nitroaromatics to arylamines can be performed with metals like iron or tin, catalytic hydrogenation is often preferred for large-scale synthesis due to reduced waste and milder reaction conditions. chemcess.com However, catalytic processes can be sensitive to catalyst poisoning and may require specialized high-pressure equipment.
Finally, downstream processing , including product isolation and purification, must be considered. Methods like chromatography that are common in the lab may not be feasible for large quantities. Crystallization, distillation, and extraction are more common industrial techniques. The development of robust analytical methods is essential to monitor reaction progress and ensure the final product meets the required specifications. labmanager.com
Table 3: Key Considerations for Scale-Up of Aromatic Amine Synthesis
| Parameter | Laboratory Scale | Scale-Up Challenges | Mitigation Strategies | Reference |
|---|---|---|---|---|
| Heat Transfer | High surface area-to-volume ratio, easy dissipation | Reduced surface area-to-volume ratio, risk of runaway reactions | Use of jacketed reactors, cooling coils, controlled addition of reagents | labmanager.com |
| Mixing | Efficient mixing with standard stir bars/plates | Inefficient mixing, localized concentrations, side reactions | Use of appropriate impellers, baffles, loop reactors | chemcess.com |
| Reagents | Wide variety of reagents available | Cost, safety, handling of large quantities | Selection of cheaper, safer, and easier to handle reagents; catalytic processes | chemcess.com |
| Purification | Chromatography is common | Chromatography often not feasible | Development of crystallization, distillation, and extraction methods | labmanager.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides detailed information about the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.
In ¹H NMR analysis, the chemical environment of each proton in the molecule is recorded. chemicalbook.com The spectrum of this compound shows characteristic signals corresponding to the aromatic protons, the methoxy group protons, the amino group protons, and the methyl ester protons. The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons on the benzene ring. The protons of the methoxy and methyl ester groups are expected to appear as sharp singlets, as they are not coupled to other protons. The amino group protons may appear as a broad singlet.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -OCH₃ (ester) | ~3.8 | Singlet | N/A | 3H |
| -OCH₃ (ether) | ~3.9 | Singlet | N/A | 3H |
| -NH₂ | ~4.5 | Broad Singlet | N/A | 2H |
| Aromatic Protons | ~6.8 | Doublet | ~8.5 | 1H |
| ~7.3 | Doublet | ~2.0 | 1H | |
| ~7.4 | Doublet of Doublets | ~8.5, ~2.0 | 1H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. chemicalbook.com For this compound, distinct peaks are observed for the carbonyl carbon of the ester, the two methoxy carbons, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the ester group.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -C=O | ~167 |
| Aromatic C-O | ~152 |
| Aromatic C-N | ~139 |
| Aromatic C-H | ~123 |
| Aromatic C-H | ~114 |
| Aromatic C-COOCH₃ | ~112 |
| Aromatic C-H | ~110 |
| -OCH₃ (ether) | ~56 |
| -OCH₃ (ester) | ~52 |
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to deduce its structure from fragmentation patterns.
In GC-MS, the compound is vaporized and separated from other components before being ionized and fragmented. The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight (181.19 g/mol ). sigmaaldrich.com Common fragmentation patterns for this type of molecule include the loss of the methoxy group (-OCH₃, 31 mass units) or the carbomethoxy group (-COOCH₃, 59 mass units). libretexts.org
LC-MS is particularly useful for analyzing non-volatile or thermally unstable compounds. sielc.com For this compound, LC-MS analysis typically involves protonation of the molecule to form the [M+H]⁺ ion. uni.lu This technique can provide high-resolution mass data, allowing for the precise determination of the molecular formula. mdpi.com Fragmentation in the mass spectrometer can be induced to provide structural information, often showing similar losses to those observed in GC-MS. unito.it
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
|---|---|---|
| [M+H]⁺ | 182.08118 | Protonated Molecular Ion |
| [M]⁺ | 181.07335 | Molecular Ion |
| [M-OCH₃]⁺ | 150 | Loss of Methoxy Radical |
| [M-COOCH₃]⁺ | 122 | Loss of Carbomethoxy Radical |
Infrared (IR) and Raman Spectroscopy Studies
Vibrational spectroscopy techniques like IR and Raman spectroscopy are used to identify the functional groups present in this compound.
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, the C-O stretching of the ester and ether groups, and the aromatic C-H and C=C stretching vibrations. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Amino (-NH₂) | ~3400-3300 | ~3400-3300 | N-H Symmetric & Asymmetric Stretch |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | C-H Stretch |
| Ester (-C=O) | ~1700 | ~1700 | C=O Stretch |
| Aromatic C=C | ~1600-1450 | ~1600-1450 | C=C Stretch |
| Ether (Ar-O-CH₃) | ~1250 | ~1250 | Asymmetric C-O-C Stretch |
| Ester (O-CH₃) | ~1100 | ~1100 | C-O Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
The electronic spectrum of such aromatic compounds is primarily determined by the π → π* and n → π* transitions associated with the benzene ring and its substituents—the amino (NH₂), methoxy (OCH₃), and methyl ester (COOCH₃) groups. The amino and methoxy groups are strong auxochromes, meaning they can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (ε_max). These shifts are due to the extension of the conjugated system by the lone pairs of electrons on the nitrogen and oxygen atoms.
It is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would exhibit characteristic absorption bands for the substituted benzene ring. The position and intensity of these bands would be sensitive to the solvent polarity, as the n → π* transitions are particularly affected by hydrogen bonding interactions with protic solvents. A detailed study would involve recording spectra in solvents of varying polarities to distinguish between the different types of electronic transitions and to build a comprehensive picture of the molecule's electronic structure.
X-ray Diffraction (XRD) and Crystallographic Analysis
For a related isomer, methyl 4-amino-3-methylbenzoate, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The detailed crystallographic parameters obtained from such a study are presented in the table below. This level of detail allows for the precise determination of the molecular geometry in the solid state. The benzene ring is typically found to be planar, with the substituent atoms lying nearly in the same plane. researchgate.net
Table 1: Example Crystallographic Data for a Related Isomer (Methyl 4-amino-3-methylbenzoate)
| Parameter | Value |
|---|---|
| Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5670 (15) |
| b (Å) | 6.1080 (12) |
| c (Å) | 18.127 (4) |
| β (°) | 98.14 (3) |
| Volume (ų) | 829.4 (3) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data obtained for the isomer Methyl 4-amino-3-methylbenzoate. researchgate.net
The packing of molecules in a crystal is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In the crystal structure of methyl 4-amino-3-methylbenzoate, intermolecular N—H···O hydrogen bonds are observed, which link the molecules into chains. researchgate.net These hydrogen bonds are crucial for the stabilization of the crystal structure. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful methods for these purposes due to their high resolution, sensitivity, and speed.
HPLC is a cornerstone technique for the quality control of chemical compounds. For the analysis of a closely related isomer, methyl 4-amino-3-methoxybenzoate, a reverse-phase (RP) HPLC method has been described. sielc.com A typical RP-HPLC setup would utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.govnih.gov
The conditions can be optimized to achieve a good separation of the main compound from any impurities. For methyl 4-amino-3-methoxybenzoate, a UV detector would be highly effective for detection, given the strong UV absorbance of the aromatic ring. The retention time of the compound is a key parameter for its identification, while the peak area allows for its quantification and thus the determination of purity.
Table 2: Example HPLC Method Parameters for a Related Isomer (Methyl 4-amino-3-methoxybenzoate)
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV Absorbance |
General conditions described for the isomer Methyl 4-amino-3-methoxybenzoate. sielc.com
UPLC is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis times and improved resolution. This makes UPLC particularly well-suited for high-throughput screening and for monitoring fast chemical reactions. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher pressures required to operate these more efficient columns. sielc.com
A UPLC method for this compound would offer significant advantages in terms of speed and separation efficiency, enabling the rapid assessment of purity and the real-time monitoring of its synthesis, which is crucial for process optimization and ensuring high product quality. sielc.combldpharm.combldpharm.com
Chiral HPLC for Stereoisomeric Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. In the context of stereoisomeric research, chiral HPLC is a specialized application that facilitates the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. This capability is critical in pharmaceutical and chemical research, as different enantiomers of a compound can exhibit distinct biological activities.
For the compound this compound, its molecular structure does not inherently possess a chiral center. A chiral center typically consists of a carbon atom bonded to four different substituent groups. In the case of this compound, none of the carbon atoms within the benzene ring or the ester and methoxy functional groups fit this description.
Consequently, research specifically detailing the chiral HPLC separation of enantiomers for this compound is not found in the reviewed scientific literature. The absence of a stereogenic center in its structure makes the separation of stereoisomers by chiral HPLC not applicable.
While general methodologies for the chiral separation of related aminobenzoic acid derivatives and other chiral amines and α-amino acid esters have been developed, these are not directly relevant to this compound due to its achiral nature. yakhak.org Research on chiral separations often involves the use of specialized chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard HPLC column. yakhak.org However, such approaches are predicated on the existence of enantiomers, which is not the case for this specific compound.
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms in Synthetic Pathways
Understanding the precise step-by-step molecular transformations is crucial for optimizing synthetic routes and controlling product formation. This involves studying the mechanisms of key reactions used to build and modify the target molecule.
Methyl 3-Amino-4-methoxybenzoate is a valuable precursor in the synthesis of various heterocyclic systems through cyclocondensation reactions. In these processes, the molecule utilizes its two key functional groups: the nucleophilic amino group (-NH2) and the electrophilic methyl ester group (-COOCH3), often after conversion to a more reactive intermediate.
A general mechanistic pathway for a cyclocondensation reaction, for instance, the formation of a benzodiazepine (B76468) derivative, would involve the following steps:
Initial Nucleophilic Attack: The amino group of this compound attacks an electrophilic center of a reaction partner, such as a carbonyl group on a β-keto ester, forming a new carbon-nitrogen bond and a tetrahedral intermediate.
Dehydration/Condensation: The intermediate undergoes dehydration, leading to the formation of an enamine or an imine.
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack occurs. For example, a nitrogen atom from the newly introduced fragment could attack the ester carbonyl carbon of the original aminobenzoate moiety.
Elimination: The methoxy (B1213986) group (-OCH3) is eliminated from the tetrahedral intermediate, resulting in the formation of the final stable heterocyclic ring system.
Mechanistic studies of such pathways often employ techniques like kinetic analysis, isotopic labeling, and computational modeling to identify intermediates and transition states, thereby providing a complete picture of the reaction coordinate.
A common synthetic route to prepare this compound involves the nitration of a benzoate (B1203000) precursor followed by the reduction of the nitro group.
Nitration Mechanism: The nitration of a precursor like methyl 4-methoxybenzoate (B1229959) is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds in several distinct steps:
Formation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com
Nucleophilic Attack: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the nitronium ion. aiinmr.comyoutube.com This step is rate-determining and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. aiinmr.com The electron-donating methoxy group (-OCH3) and the electron-withdrawing methyl ester group (-COOCH3) direct the position of the incoming nitro group. The powerful activating effect of the methoxy group directs the substitution to the positions ortho and para to it, while the deactivating ester group directs meta. In methyl 4-methoxybenzoate, the position ortho to the methoxy group (and meta to the ester) is sterically unhindered and electronically favored, leading to the formation of methyl 4-methoxy-3-nitrobenzoate.
Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring to yield the final product. aiinmr.comyoutube.com
Reduction Mechanism: The subsequent conversion of the nitro group (-NO₂) to an amino group (-NH₂) is achieved through reduction. A common method involves catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in acidic medium.
The mechanism for reduction with a metal catalyst generally involves:
Adsorption of the nitro compound onto the catalyst surface.
Stepwise transfer of hydrogen atoms to the nitrogen and oxygen atoms.
Intermediates such as nitroso (-NO) and hydroxylamino (-NHOH) compounds are formed.
Finally, the hydroxylamino intermediate is further reduced to the amino group (-NH₂), and water is released.
Quantum Chemical Calculations and Theoretical Modeling
Computational chemistry provides powerful tools for investigating molecular properties and reaction dynamics at the electronic level, offering insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules like this compound. semanticscholar.org DFT calculations can accurately predict various molecular properties:
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. semanticscholar.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the oxygen atoms and the amino group, highlighting their nucleophilic character. researchgate.net
The table below summarizes typical parameters obtained from DFT calculations for aminobenzoate-type molecules.
| DFT-Calculated Property | Description | Typical Significance for Aminobenzoates |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests stronger nucleophilicity, often localized on the amino group. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; lower energy suggests stronger electrophilicity, often localized on the aromatic ring or carbonyl group. researchgate.net |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and easier electronic excitation. semanticscholar.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | Reflects the asymmetric distribution of electron density due to the polar amino, methoxy, and ester groups. |
| Mulliken Charges | Calculated partial charges on each atom. | Quantifies the electron distribution, indicating which atoms are electron-rich or electron-deficient. |
This table is illustrative, based on general findings for similar compounds. Exact values require specific DFT calculations for this compound.
The flow of electron density is the essence of a chemical reaction. Computational methods allow for the visualization and quantification of these changes. nih.govresearchgate.net By calculating the electron density of the reactants, transition state, and products, a difference density map can be generated. This map shows where electron density decreases (regions of bond breaking or electron donation) and where it increases (regions of bond formation or electron acceptance). nih.gov
In molecules like aminobenzoates, studies have shown that electronic excitation can cause a significant migration of electron density from the electron-donating amino group to the electron-accepting ester group through the aromatic ring. rsc.org This phenomenon, known as intramolecular charge transfer (CT), is fundamental to the molecule's photophysical properties and reactivity. rsc.org Analyzing the flow of electron density helps in understanding reaction mechanisms, predicting regioselectivity, and explaining how substituents influence the electronic character of the molecule during a transformation. nih.govrsc.org
Bond Evolution Theory (BET) offers a detailed and dynamic perspective on chemical reactions by analyzing the topology of the electron localization function (ELF) along the reaction pathway. mdpi.com This approach provides a rigorous description of bond breaking and forming processes, which are the fundamental events in any chemical transformation. mdpi.comresearchgate.net
Instead of just examining stationary points (reactants, transition states, products), BET divides the entire reaction pathway into a series of "Structural Stability Domains" (SSDs). researchgate.netnih.gov A transition from one SSD to the next signifies a major change in the electronic structure, such as the breaking of a bond, the formation of a new bond, or the creation of a lone pair. mdpi.com
The key insights provided by BET include:
Sequence of Events: BET elucidates the precise sequence of bond formation and cleavage, revealing whether a reaction is concerted, stepwise, or involves asynchronous bond changes. researchgate.net
Characterization of Bonding Changes: It describes how electron density is reorganized, for example, from a bonding basin between two atoms to a non-bonding (lone pair) basin on one atom, or the merging of monosynaptic (radical) basins to form a new covalent bond. mdpi.comnih.gov
Simplified Mechanistic Picture: Recent studies suggest that the complex topological changes during reactions can often be simplified and understood through a limited number of fundamental mathematical "folds," providing a more streamlined yet powerful rationalization of electron rearrangement. chemrxiv.org
By applying BET, chemists can gain a deeper, more intuitive understanding of complex reaction mechanisms beyond the static energy profile, detailing the dynamic journey of electrons as molecules transform. mdpi.comresearchgate.net
Molecular Docking Studies and Ligand-Enzyme Interaction Analysis
This compound serves as a crucial building block in the synthesis of more complex molecules that have been the subject of molecular docking studies, particularly in the development of enzyme inhibitors. While direct molecular docking studies on this compound itself are not extensively detailed, its structural framework is integral to the ligand-enzyme interactions of the derivatives.
Notably, this compound is utilized in creating potent and selective inhibitors of Histone Deacetylase 8 (HDAC8), a significant target in cancer therapy. chemrxiv.orgresearchgate.net In these studies, the moiety derived from this compound often forms the "capping group" of the inhibitor. chemrxiv.orgnih.gov Molecular docking and crystallographic studies have revealed that this aromatic capping group is critical for selectivity, as it occupies a specific hydrophobic pocket in the HDAC8 active site that is not present in other HDAC isoforms. chemrxiv.orgresearchgate.netnih.gov The positioning of this group, facing the exit of the binding tunnel, also makes it a suitable point for attaching linkers in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins. chemrxiv.orgnih.govmdpi.com
In the design of these inhibitors, this compound is chemically modified, for instance by reacting its amino group to form amide bonds, linking it to other pharmacophoric elements. researchgate.netwjarr.comresearchgate.net The resulting larger molecules are then computationally docked into the enzyme's active site to predict their binding conformation and affinity. For example, in the development of novel HDAC8 inhibitors, a detailed molecular docking strategy was employed to identify molecules with excellent binding to the HDAC8 active site. researchgate.net The analysis of these interactions helps in understanding the structure-activity relationship and in optimizing the lead compounds for enhanced potency and selectivity. researchgate.net The substituted benzamide (B126) fragment, originating from this compound, plays a key role in fitting into the pharmacophore model for HDAC8 inhibition. researchgate.net
pKa Computational Calculations in Mechanistic Interpretations
The acid-base properties of a molecule, quantified by its pKa value, are fundamental to understanding its behavior in biological systems, including its absorption, distribution, and interaction with enzymatic targets. For this compound, direct experimental or computational pKa values are not prominently reported in the literature. However, its pKa can be estimated by considering its structural features and comparing it to analogous compounds. smolecule.com
The primary functional group influencing the pKa in a relevant physiological pH range is the aromatic amino group. The basicity of this group is modulated by the electronic effects of the substituents on the benzene ring: the methoxy (-OCH₃) group and the methyl ester (-COOCH₃) group.
The methoxy group at position 4 is an electron-donating group through resonance, which increases the electron density on the benzene ring and, consequently, on the amino group at position 3. This effect tends to increase the basicity of the amino group (resulting in a higher pKa).
The methyl ester group at position 1 is an electron-withdrawing group, which decreases the electron density on the ring and the amino group, thereby decreasing its basicity (resulting in a lower pKa).
Computational predictions for structurally related molecules can provide a reasonable estimate. For instance, 3-Amino-4-hydroxybenzoic acid has a predicted pKa of 9.06±0.18. chemicalbook.com Another related compound, 4-Amino-3-methoxybenzaldehyde, is expected to have a pKa influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group, with typical pKa values for related amino-substituted aromatic compounds ranging from 5.96 to 7.97. smolecule.com Given the competing electronic effects of the methoxy and ester groups in this compound, its pKa is likely to fall within a range that makes it sensitive to pH changes in biological environments. This pH sensitivity can be crucial for ligand-protein interactions, as the protonation state of the amino group can affect hydrogen bonding and electrostatic interactions within an enzyme's active site. uni-muenchen.de
| Compound | Relevant Functional Group | Predicted/Related pKa | Reference |
| 3-Amino-4-hydroxybenzoic acid | Amino group | 9.06 ± 0.18 | chemicalbook.com |
| 4-Amino-3-methoxybenzaldehyde | Amino group | Estimated 5.96 - 7.97 | smolecule.com |
| Proxymetacaine | Amino group | 9.20 ± 0.25 | chemicalbook.com |
Conformational Analysis and Stereochemical Implications
The conformational flexibility of this compound and its derivatives is a key factor in their biological activity, determining how they fit into the three-dimensional space of a protein's binding site. The molecule itself does not possess a chiral center, and therefore does not have stereoisomers in its isolated form. google.com However, its rotational freedom around single bonds allows it to adopt various conformations.
A detailed conformational analysis has been performed on diphenyl ether derivatives synthesized from this compound. cdnsciencepub.com In these studies, the conformation is defined by several angular parameters, including the C-O-C bond angle and the torsion angles of the phenyl rings relative to the C-O-C plane. cdnsciencepub.com The study revealed that there are preferred conformations that minimize steric hindrance and optimize electronic interactions. The presence of substituents on the rings, such as the amino and methoxy groups derived from this compound, influences the energy barriers to rotation and the equilibrium position of the rings. cdnsciencepub.com
While this compound itself is achiral, it is frequently used in the synthesis of chiral molecules where stereochemistry becomes critically important. researchgate.net When it is reacted with chiral reagents or catalysts, the resulting products can have specific (R)- or (S)- configurations at newly formed stereocenters. google.com The biological activity of such chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically showing significantly higher potency than the other.
Research on Biological and Pharmacological Applications
Role as a Biochemical Reagent in Life Science Research
Methyl 3-Amino-4-methoxybenzoate is primarily utilized in a laboratory setting as a biochemical reagent and an organic building block. sigmaaldrich.com Its chemical structure, featuring an amine group and a methyl ester on a methoxy-substituted benzene (B151609) ring, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities.
In medicinal chemistry, compounds with the aminobenzoate scaffold are frequently used as starting materials for creating novel therapeutic agents. For example, the related compound Methyl 4-amino-3-methylbenzoate is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker. It is also used in the development of neuroprotective hydrazides for potential use in treating Alzheimer's disease and in the synthesis of diphenylamine-based retinoids. chemicalbook.com The utility of this compound lies in its capacity to undergo various chemical reactions, such as amidation, to construct larger, more intricate molecular architectures for pharmacological testing.
**5.2. Investigations into Potential Therapeutic Modalities of Related Compounds
Research has extended to various derivatives of this compound, exploring their potential as therapeutic agents across different disease models.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis; its aberrant activation is implicated in the development and progression of several cancers. nih.govnih.gov This makes the Hh pathway an attractive target for anticancer drug development. nih.govnih.gov
One study focused on designing and synthesizing a series of 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hh signaling pathway. nih.gov In this research, a structurally related compound, methyl 4-amino-2-methoxybenzoate, was used as a key starting material to be condensed with substituted acyl chlorides. The resulting benzamide (B126) derivatives were evaluated for their inhibitory activity, and one compound, Compound 21 , was identified as a potent inhibitor that targets the Smoothened (Smo) receptor, a key component of the Hh pathway. nih.govrsc.org This compound effectively suppressed mutant Smo and demonstrated encouraging antiproliferative activity against a drug-resistant cancer cell line. nih.govrsc.org
Further research into related structures includes the evaluation of derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid. researchgate.netfarmaciajournal.com Several of these compounds were found to exhibit anti-proliferative activity against HCT8 colon cancer cells, with some inducing apoptosis and cell cycle arrest. researchgate.netfarmaciajournal.com Additionally, studies on organodiselenide-tethered methyl anthranilates have demonstrated antitumor potential against liver and breast carcinoma cell lines. mdpi.com
| Compound/Derivative Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| 2-Methoxybenzamide derivatives | Hedgehog signaling pathway inhibition | Identified potent inhibitors of the Smoothened (Smo) receptor with antiproliferative activity. | nih.govrsc.org |
| Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid | Anti-proliferative activity | Showed cytotoxicity against HCT8 colon cancer cells, inducing apoptosis and cell cycle arrest. | researchgate.netfarmaciajournal.com |
| Organodiselenide-tethered methyl anthranilates | Antitumor activity | Demonstrated potential against liver and breast carcinoma cell lines. | mdpi.com |
The anti-inflammatory potential of compounds structurally related to this compound has been explored. A study investigated the properties of a benzylidene derivative incorporating a 3'-methoxy-4'-substituted moiety. This compound, Compound IIIA , exhibited dose-dependent inhibitory action in acute inflammation models and showed prominent anti-arthritic activity in chronic models. nih.gov It was found to prevent the rise in total leukocyte count and erythrocyte sedimentation rate associated with arthritis. nih.gov
| Compound/Derivative Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| 3-methylpyrazolin-5-(4H)-one-4-[3'-methoxy-4'(...)]benzylidene (Compound IIIA) | Anti-inflammatory and anti-arthritic activity | Showed dose-related inhibition in acute edema and significant activity in chronic arthritis models in rats. | nih.gov |
The search for new antimicrobial agents has led to the investigation of various chemical scaffolds, including those related to aminobenzoic acids. Research on derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid revealed that these compounds possess good antimicrobial activity. researchgate.netfarmaciajournal.com They were effective against Gram-positive bacteria and fungal cells, demonstrating activity against both free-living (planktonic) microbes and those embedded in biofilms. researchgate.netfarmaciajournal.com
In a separate study, a series of organodiselenide-tethered methyl anthranilates were synthesized and evaluated for their antimicrobial properties. mdpi.com Notably, the compound methyl 2-amino-5-(methylselanyl) benzoate (B1203000) showed antifungal activity comparable to the standard drug clotrimazole (B1669251) and also exhibited promising antibacterial effects against Escherichia coli and Staphylococcus aureus. mdpi.com Further research on 3-amino-4-aminoximidofurazan derivatives also established their potential as both antibacterial and anti-biofilm agents against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
| Compound/Derivative Class | Target Microorganisms | Key Findings | Reference |
|---|---|---|---|
| Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid | Gram-positive bacteria and fungi | Exhibited good activity against both planktonic cells and biofilms. | researchgate.netfarmaciajournal.com |
| Methyl 2-amino-5-(methylselanyl) benzoate | S. aureus, E. coli, C. albicans | Showed potent antifungal and promising antibacterial activity. | mdpi.com |
| 3-Amino-4-aminoximidofurazan derivatives | S. aureus, P. aeruginosa | Demonstrated effective antimicrobial and anti-biofilm properties. | nih.gov |
Enzyme Inhibition and Modulation Studies
The inhibition of specific enzymes is a cornerstone of modern pharmacology. Aminotransferases, in particular, have been identified as key targets for various diseases.
Human Ornithine Aminotransferase (hOAT) and Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that play critical roles in amino acid metabolism. wikipedia.orgnih.gov Inhibition of GABA-AT leads to increased brain levels of the inhibitory neurotransmitter GABA, a therapeutic strategy for treating epilepsy and other neurological disorders. patsnap.comnih.gov Pharmacological inhibition of hOAT has been identified as a potential therapeutic approach for hepatocellular carcinoma. nih.govnih.gov
Extensive research has focused on the design and synthesis of potent inhibitors for these enzymes. Well-known GABA-AT inhibitors include Vigabatrin and L-cycloserine. wikipedia.org More recent research has led to the development of highly potent, mechanism-based inactivators, such as various fluorinated cyclopentane (B165970) derivatives. nih.gov Similarly, selective inhibitors for hOAT, such as L-Canaline and (SS)-5-(fluoromethyl)ornithine, have been identified. nih.govapexbt.com
While the fields of GABA-AT and hOAT inhibition are well-developed, research has not prominently featured this compound or its close analogues as potential inhibitors. The known successful inhibitors for these aminotransferase targets typically possess distinct structural features, such as strained rings or mechanism-based reactive groups, which differ significantly from the aromatic ester structure of this compound.
Kinase Inhibition Research (e.g., Epidermal Growth Factor Receptor, HER-2)
While this compound itself is not typically a direct inhibitor of kinases, its chemical structure serves as a crucial starting point and foundational scaffold for the synthesis of a variety of potent kinase inhibitors. Its utility is prominently documented in the development of molecules targeting key enzymes in oncology, including the Epidermal Growth Factor Receptor (EGFR).
The parent acid, 3-amino-4-methoxybenzoic acid, has been utilized to create allosteric modulators for protein kinase CK2 and inhibitors for CDK12 kinase. nih.govgoogle.com It has also served as a basis for synthesizing dual inhibitors of the essential plasmodial kinases PfGSK3 and PfPK6, which are considered novel drug targets for antimalarial therapies. acs.org
Significantly, this compound is listed as a key raw material in a patented preparation method for dacomitinib, a known tyrosine kinase inhibitor used in cancer therapy. google.com Further research demonstrates its role in creating novel classes of inhibitors. For instance, a series of new anilinoacridines and anlinoquinolines were synthesized through the condensation of this compound hydrochloride. researchgate.net Subsequent testing of these derivatives for their effect on the EGFR pathway revealed that some compounds exhibited significant inhibitory activity, with a few even showing superior potency against the A375 melanoma cancer cell line compared to the established EGFR inhibitor, Erlotinib. researchgate.net
Moreover, there is an indirect mechanistic link between derivatives of this compound and the EGFR pathway. Research on histone deacetylase 8 (HDAC8) inhibitors, which are synthesized using this compound, has shown that the inhibition of HDAC8 can lead to a blockage of EGFR phosphorylation and its downstream signaling pathways. researchgate.net This highlights the compound's importance not just in creating direct kinase inhibitors, but also in developing molecules that modulate critical signaling cascades involved in cancer progression.
Medicinal Chemistry Scaffold Design and Development
The specific arrangement of the amino, methoxy (B1213986), and methyl ester groups on the benzene ring makes this compound a valuable building block in medicinal chemistry for creating complex molecules with tailored biological activities.
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-activity relationship (SAR) studies are fundamental to optimizing drug candidates, and derivatives originating from this scaffold have been the subject of such analyses. In the development of inhibitors for protein kinase CK2, systematic modifications of the scaffold derived from 3-amino-4-methoxybenzoic acid revealed critical structural requirements for potency. nih.gov For example, the position of the acidic carboxyl function was found to be a key determinant of activity. nih.gov
Similarly, in the design of selective HDAC8 inhibitors, this compound serves as a core structure upon which different linkers and cap groups are appended. researchgate.net SAR studies in this context focus on how these modifications influence the inhibitor's selectivity and potency, guiding the design of more effective and targeted therapies. researchgate.net The table below, based on research into protein kinase CK2 inhibitors, illustrates how substitutions on the core scaffold can impact inhibitory activity. nih.gov
| Compound Modification | Target | Effect on Activity |
| Carboxylic acid at para-position | Protein Kinase CK2 | Substantially more potent than meta-position analog nih.gov |
| Removal of acid function | Protein Kinase CK2 | Lack of inhibition, confirming necessity of the acidic function nih.gov |
| 4-cyano substitution | Protein Kinase CK2 | Lack of inhibition nih.gov |
Rational Design of Derivatives for Specific Biological Targets
The compound is a cornerstone in the rational design of new therapeutic agents for a range of diseases. Its utility has been demonstrated in the creation of novel antibacterial agents that target the bacterial fatty acid pathway. wjarr.com In one study, this compound was used as the amine component to form an amide bond with palmitoyl (B13399708) chloride, resulting in the synthesis of methyl 3-methoxy-4-palmitamidobenzoate, a molecule designed with specific conformational properties to inhibit this essential bacterial process. wjarr.com
The principles of structure-based drug design are evident in the development of HDAC8 inhibitors, where this compound is a documented starting material. researchgate.net Scientists use knowledge of the target enzyme's structure to rationally design derivatives that fit precisely into the active site, leading to highly selective and potent inhibitors. researchgate.net This scaffold has also been employed in the synthesis of new oxazolone (B7731731) derivatives designed to target cancer cells and the COX-2 isoenzyme. researchgate.net
Role in Metabolic Disorder Research (e.g., Obesity and Related Metabolic Disorders)
The application of this compound extends to research into metabolic disorders, primarily through its use as a scaffold for inhibitors of enzymes implicated in these conditions. A significant connection is found in the field of HDAC8 inhibition. researchgate.net Impaired activity or expression of HDAC8 has been correlated with various pathophysiological events, including metabolic dysfunction and the promotion of insulin (B600854) resistance. researchgate.net As this compound is a key building block for creating potent HDAC8 inhibitors, it plays an indirect but important role in developing research tools and potential therapeutics for these conditions. researchgate.netresearchgate.net
Furthermore, the compound has been used in the synthesis of modulators for HCN1/HCN2 channels, with patent literature noting that obesity currently lacks highly efficacious treatment options, suggesting a potential, albeit secondary, therapeutic direction for such research. google.com Some studies have also pointed out that developing new antitumor compounds, for which this scaffold is used, could be an important strategy against certain metabolic syndromes. researchgate.net
Advanced Research Topics and Future Directions
Development of Novel Derivatives with Enhanced Biological Activity and Selectivity
The core structure of methyl 3-amino-4-methoxybenzoate is a valuable starting point for the synthesis of novel, biologically active molecules. The process of chemical derivatization allows researchers to systematically alter the compound's structure to enhance its interaction with biological targets, thereby improving efficacy and selectivity.
A key area of investigation is the synthesis of derivatives for therapeutic use. For example, research into novel anti-Hepatitis B Virus (HBV) agents has utilized the related 3-amino-4-methoxybenzoic acid scaffold. One study detailed the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), a derivative that demonstrated potent inhibitory activity against both wild-type and drug-resistant strains of HBV. nih.gov This derivative was found to be more active than the established drug lamivudine, highlighting how modification of the parent scaffold can lead to significantly enhanced biological function. nih.gov
The strategic design of derivatives is often guided by structure-activity relationship (SAR) studies. mdpi.com SAR studies explore how specific changes to a molecule's chemical structure affect its biological activity. The this compound scaffold is well-suited for such studies, as its amino and ester groups provide reactive sites for introducing a wide variety of chemical moieties. This allows for the systematic exploration of how different substituents influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its binding affinity to target proteins. mdpi.com For instance, similar scaffolds, like 3-amino-4-hydroxybenzenesulfonamide, have been used to develop potent inhibitors of carbonic anhydrase isoenzymes, demonstrating the power of this approach in creating targeted therapeutic agents. mdpi.com
Integration into High-Throughput Screening Libraries for Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify potential drug candidates. youtube.com HTS platforms use advanced robotics and data processing to evaluate millions of compounds against a specific biological target in a short period, a process that would have taken months to complete using traditional methods. youtube.com
The efficiency of HTS relies on large and chemically diverse compound libraries. This compound and its derivatives are ideal candidates for inclusion in these libraries. Its structure represents a useful "scaffold" that can be readily modified to generate a large family of related but distinct molecules. By systematically altering the substituents on the benzene (B151609) ring, a diverse collection of compounds can be synthesized and added to screening libraries.
The goal of an HTS campaign is to identify "hits"—compounds that show activity against the target of interest. youtube.com For example, one HTS campaign testing over 32,000 compounds successfully identified a novel agonist for the RXFP3/4 receptor, a potential target for central nervous system diseases. nih.gov Once a hit is identified from a library, medicinal chemists can then synthesize and test more focused sets of derivatives of the hit compound to optimize its properties, a process known as lead optimization. The inclusion of scaffolds like this compound in screening libraries increases the probability of finding these crucial starting points for new drug development programs.
Applications in PROTAC (Proteolysis-Targeting Chimeras) Development Research
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery that moves beyond simple inhibition of protein function. nih.gov PROTACs are bifunctional molecules designed to eliminate specific disease-causing proteins from the cell entirely. They consist of three parts: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov By bringing the target protein and the E3 ligase together, the PROTAC triggers the cell's natural protein disposal system to tag the target protein for degradation. nih.gov
The development of new PROTACs is an area of intense research. While this compound is not itself a known PROTAC component, its chemical structure makes it a highly relevant building block for PROTAC synthesis. The development of novel ligands for E3 ligases and new warheads for "undruggable" targets is a critical need in the field. nih.gov
The functional groups on this compound—the amine and the ester—are ideal chemical handles for modification. They can serve as attachment points for linkers or be incorporated into more complex molecular fragments designed to bind to either a target protein or an E3 ligase. For example, the aniline (B41778) moiety could be elaborated into a warhead for a kinase or other protein target, while the ester could be modified to connect to a known E3 ligase ligand, such as a derivative of thalidomide (B1683933) or nutlin. nih.gov Therefore, this compound serves as a valuable starting scaffold for the custom synthesis of novel PROTACs aimed at expanding the range of proteins that can be targeted for degradation.
Exploration of Custom Synthesis and Contract Research in Academic-Industrial Collaborations
The journey of a chemical compound from a laboratory curiosity to a component of a new technology or therapy often involves a network of collaborations between academic researchers, chemical suppliers, and pharmaceutical companies. This compound is readily available from various commercial suppliers, which facilitates its use in both academic and industrial research settings. avantorsciences.comfishersci.caalkalisci.com This accessibility allows researchers to quickly obtain the necessary starting materials for their work without the need for lengthy in-house synthesis.
While the base compound is available commercially, the creation of novel derivatives, as discussed in the previous sections, requires specialized expertise in custom synthesis. This is where collaborations and contract research become essential. Academic labs may partner with Contract Research Organizations (CROs) to scale up the synthesis of a promising compound or to create a library of analogs for screening.
Furthermore, large-scale drug discovery efforts often involve deep integration between different scientific and technical disciplines, a model exemplified by major pharmaceutical R&D centers. youtube.com These collaborations can span everything from the initial high-throughput screening of compound libraries to the complex chemistry of lead optimization. youtube.com The development of derivatives from a scaffold like this compound is a key activity within these collaborations, linking fundamental chemical synthesis to the broader goal of discovering new medicines.
Emerging Methodologies in Chemical Synthesis and Advanced Spectroscopic Techniques
The synthesis and characterization of this compound and its derivatives rely on a combination of established and emerging chemical methodologies. The synthesis of the core structure can be achieved through various routes, such as the esterification of the corresponding carboxylic acid or the catalytic reduction of a nitro-substituted precursor. chemicalbook.comnih.gov More complex derivatives often require multi-step synthetic sequences involving reactions like alkylation, amination, and cross-coupling. nih.govorgsyn.org
A crucial aspect of chemical synthesis is the unambiguous confirmation of a molecule's structure. Advanced spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the molecule's carbon-hydrogen framework. nih.gov
Mass Spectrometry (MS): MS provides an accurate measurement of the molecular weight, confirming the elemental composition. nih.gov
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the presence of specific functional groups within the molecule. nih.gov
X-ray Crystallography: For crystalline solids, X-ray crystallography can provide a definitive, three-dimensional model of the molecular structure, revealing precise bond lengths and angles. researchgate.net
These analytical methods are not only vital for confirming the identity of newly synthesized compounds but are also essential for ensuring the purity and quality of the materials used in subsequent biological or materials science studies.
Interdisciplinary Research Directions (e.g., Materials Science, Environmental Applications)
Beyond its applications in drug discovery, the chemical properties of this compound open up possibilities in other interdisciplinary fields, such as materials science and environmental science.
In materials science, compounds with aromatic rings and functional groups are often used as building blocks for functional materials. For example, related aminobenzene derivatives have been utilized in the synthesis of dyes. mdpi.com The structure of this compound suggests it could be a precursor for creating novel organic dyes, polymers, or other functional materials where its electronic and structural properties can be exploited.
In the environmental domain, understanding the fate and impact of synthetic chemicals is of growing importance. Derivatives of this compound, such as methyl 3-amino-4-[3-(methoxycarbonyl)phenoxy]benzoate, are listed in environmental and toxicological databases like the EPA's CompTox Chemicals Dashboard. epa.gov The presence of such compounds in these databases indicates a need for research into their environmental persistence, potential for bioaccumulation, and ultimate fate. This can spur interdisciplinary research combining analytical chemistry, toxicology, and environmental microbiology to assess the lifecycle of these molecules and develop strategies for their potential bioremediation.
Q & A
Basic Research Questions
Q. What are the critical spectroscopic techniques for confirming the structural identity of Methyl 3-Amino-4-methoxybenzoate?
- Answer : Key techniques include ¹H NMR (to resolve aromatic protons and substituent environments), IR spectroscopy (to identify functional groups like ester carbonyl and amino groups), and mass spectrometry (for molecular ion confirmation). For example, ¹H NMR in DMSO-d₆ can reveal splitting patterns for the methoxy (-OCH₃) and amino (-NH₂) groups, as demonstrated in similar benzoate derivatives . High-resolution mass spectrometry (HRMS) is recommended for precise molecular weight verification (C₉H₁₁NO₃; theoretical 181.19 g/mol) .
Q. What is a standard synthetic protocol for this compound under mild conditions?
- Answer : A representative method involves stepwise coupling reactions using a benzoic acid precursor. For instance, methyl 3-aminobenzoate can be functionalized via methoxylation using a protecting group strategy. Reaction conditions may include:
- Reagents : N,N-Diisopropylethylamine (DIPEA) as a base, methoxy-substituted electrophiles.
- Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) to isolate the product .
- Yield optimization : Control reaction temperatures (e.g., 40°C) and stoichiometric ratios (1.15 equiv. of amine precursor) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Answer : Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First aid : For skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for 15 minutes. Consult safety data sheets (SDS) for specific emergency measures .
Advanced Research Questions
Q. How can conflicting NMR data in this compound derivatives be resolved during structural elucidation?
- Answer : Contradictions in proton assignments (e.g., overlapping signals) can be addressed via:
- 2D NMR techniques : HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to correlate protons with adjacent carbons and resolve coupling patterns.
- X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous structural confirmation .
Q. What strategies enhance coupling efficiency in triazine-based reactions involving this compound?
- Answer : Optimize:
- Catalytic conditions : Use DIPEA (1.5–2.0 equiv.) to deprotonate the amino group and activate nucleophilic attack.
- Temperature control : Mild heating (40–45°C) balances reaction rate and selectivity.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of triazine intermediates.
- Example: In a triazine coupling reaction, 90% yield was achieved using 1.15 equiv. of methyl 3-aminobenzoate at 40°C for 24 hours .
Q. How does the electronic environment of the methoxy group influence the reactivity of this compound in electrophilic substitution?
- Answer : The methoxy group (-OCH₃) is electron-donating via resonance, activating the aromatic ring at the para and ortho positions. This directs electrophiles (e.g., nitration agents) to the 5-position of the benzene ring. Computational studies (e.g., DFT calculations) can map charge distribution to predict regioselectivity .
Q. What computational approaches predict the biological activity of this compound derivatives?
- Answer :
- Molecular docking : Screen derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent effects (e.g., halogenation at the 5-position) with bioactivity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
